molecular formula C8H9ClN2O B040247 4-chloro-N,N-dimethylpyridine-2-carboxamide CAS No. 114780-06-2

4-chloro-N,N-dimethylpyridine-2-carboxamide

Cat. No. B040247
CAS RN: 114780-06-2
M. Wt: 184.62 g/mol
InChI Key: UIYJJRGPGYNXNE-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-chloro-N,N-dimethylpyridine-2-carboxamide can be achieved from 4-Chloro-pyridine-2-carbonyl chloride and Dimethylamine .


Molecular Structure Analysis

The molecular structure of 4-chloro-N,N-dimethylpyridine-2-carboxamide consists of a pyridine ring with a carboxamide group at the 2-position and a chlorine atom at the 4-position .


Physical And Chemical Properties Analysis

The boiling point of 4-chloro-N,N-dimethylpyridine-2-carboxamide is predicted to be 323.5±27.0 °C and its density is predicted to be 1.231±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-N,N-dimethylpicolinamide: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its chloro and amide functional groups make it a versatile reactant in cyclization reactions, which are crucial for constructing complex molecular architectures found in many pharmaceuticals .

Medicinal Chemistry: Sorafenib Intermediate

This compound is a critical intermediate in the synthesis of Sorafenib , a multi-kinase inhibitor used in the treatment of certain types of cancer. It contributes to the formation of the core pyridine structure, which is essential for the drug’s activity .

Pharmacokinetics Enhancer

Due to its physicochemical properties, such as high gastrointestinal absorption and blood-brain barrier permeability, 4-Chloro-N,N-dimethylpicolinamide is explored for enhancing the pharmacokinetic profiles of therapeutic agents, improving their efficacy and bioavailability .

Inhibition of Cytochrome P450 Enzymes

Research indicates that 4-Chloro-N,N-dimethylpicolinamide acts as an inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism. This property is significant for drug-drug interaction studies and developing medications with controlled metabolism .

Organic Synthesis: Vilsmeier-Haack Reagent Formation

In organic synthesis, 4-Chloro-N,N-dimethylpicolinamide can be used to generate Vilsmeier-Haack reagents, which are employed in formylation reactions to introduce aldehyde groups into aromatic compounds, thus modifying their chemical properties .

Chemical Building Block

As a building block in organic chemistry, this compound is utilized to introduce the pyridine moiety into larger molecules. Its reactivity allows for further functionalization, making it a valuable tool for constructing complex organic molecules .

Lead Compound in Drug Discovery

The structural features of 4-Chloro-N,N-dimethylpicolinamide make it a potential lead compound in drug discovery. Its molecular framework is conducive to binding with various biological targets, which is a desirable attribute in the early stages of drug development .

Material Science: Polymer Synthesis

In material science, the compound finds application in the synthesis of polymers. Its ability to participate in polymerization reactions contributes to the development of new materials with specific mechanical and chemical properties .

Safety and Hazards

4-chloro-N,N-dimethylpyridine-2-carboxamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

As a chemical used for research and development, the future directions of 4-chloro-N,N-dimethylpyridine-2-carboxamide will likely depend on the results of ongoing and future studies .

properties

IUPAC Name

4-chloro-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJJRGPGYNXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407042
Record name 4-Chloro-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N,N-dimethylpyridine-2-carboxamide

CAS RN

114780-06-2
Record name 4-Chloro-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N,N-dimethylpyridine-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-chloro-pyridine-2-carbonyl chloride (1 eq) in dichloromethane was cooled to 0° C., whereupon triethylamine (2 eq) was added followed by dimethylamine (2 eq, 2M solution in THF). The solution was allowed to warm to room temperature and let stir overnight. It was then washed with 1M NaOH. The separated organic layer is dried over MgSO4, filtered, and concentrated to yield the desired product. HPLC, 1.82 min; MS: MH+=185.6
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